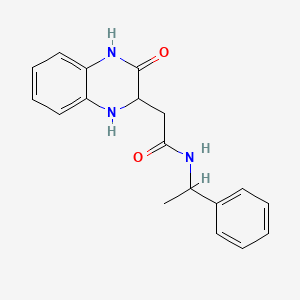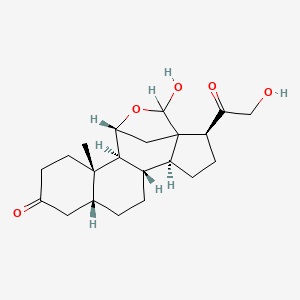![molecular formula C22H27N3O5S B1226314 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide is an amino acid amide.
Scientific Research Applications
Antibacterial and Antifungal Agents
Research has shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide have significant potential as antibacterial and antifungal agents. One compound in particular, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited notable antimicrobial potential with a low percentage of hemolytic activity, suggesting its suitability for therapeutic applications in combating microbial infections (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Several studies have focused on the enzyme inhibitory capabilities of these compounds, particularly against α-glucosidase and acetylcholinesterase, enzymes relevant in the treatment of diabetes and neurodegenerative diseases. Most compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating their potential as therapeutic agents for conditions like Type-2 diabetes (Abbasi et al., 2019).
Lipoxygenase Inhibition for Inflammatory Diseases
Certain synthesized sulfonamides bearing a 1,4-benzodioxin ring have shown suitable antibacterial potential and inhibitory activity against the Lipoxygenase enzyme. This suggests their use as therapeutic agents for inflammatory ailments, offering a foundation for the introduction of new drug candidates for the treatment of such diseases (Abbasi et al., 2017).
Potential in Positron Emission Tomography (PET) Imaging
Research has also explored the utility of these compounds in medical imaging, particularly in PET. One study synthesized and evaluated a compound for its potential as a PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound showed promise for in vivo visualization of NK1 receptors, which could be valuable in neuroscientific research and diagnosis (Van der Mey et al., 2005).
properties
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide |
|---|---|
Molecular Formula |
C22H27N3O5S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-16-3-4-17(2)21(13-16)31(27,28)25-9-7-24(8-10-25)15-22(26)23-18-5-6-19-20(14-18)30-12-11-29-19/h3-6,13-14H,7-12,15H2,1-2H3,(H,23,26) |
InChI Key |
LKZBZSWEFWYORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)

![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol](/img/structure/B1226238.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)


![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)



